N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Description

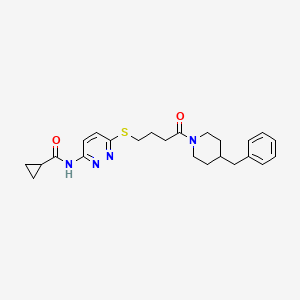

This compound features a pyridazinyl core linked via a thioether bridge to a 4-oxobutyl chain substituted with a 4-benzylpiperidin-1-yl group. The cyclopropanecarboxamide moiety at the pyridazine 3-position is a critical pharmacophore, likely influencing target binding and stability.

Properties

IUPAC Name |

N-[6-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2S/c29-23(28-14-12-19(13-15-28)17-18-5-2-1-3-6-18)7-4-16-31-22-11-10-21(26-27-22)25-24(30)20-8-9-20/h1-3,5-6,10-11,19-20H,4,7-9,12-17H2,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZUKRIIYKNSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, one would typically start with commercially available or easily synthesized intermediates. The process might involve the following steps:

Synthesis of the Benzylpiperidine Intermediate: : This can be achieved through a reductive amination of benzylamine with piperidine.

Formation of the Thioether Linkage: : The benzylpiperidine can be coupled with a 4-oxobutylthiol group, likely via a thiol-ene reaction.

Cyclopropane Carboxamide Formation: : The core cyclopropane carboxamide can be synthesized through a suitable amide coupling reaction.

Pyridazine Attachment:

Industrial Production Methods

Industrial production may follow similar steps but would be optimized for scalability, yield, and purity. This often involves the use of automated reactors, continuous flow chemistry systems, and in-line purification processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound may undergo oxidation reactions at the sulfur atom or the cyclopropane ring.

Reduction: : Reduction can target the carbonyl groups or the pyridazine ring under specific conditions.

Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridazine sites.

Common Reagents and Conditions

Oxidation: : Typically involves reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: : Reagents like alkyl halides or acyl chlorides, often in the presence of a base like triethylamine, are used.

Major Products Formed

Major products depend on the specific reactions undertaken. Oxidation might yield sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound is useful as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactivities and properties.

Biology and Medicine

N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can serve as a lead compound in drug discovery, particularly for targeting neurological or inflammatory pathways due to its structural similarity to known bioactive molecules.

Industry

In the industrial sphere, the compound may be used in the development of new materials or as an intermediate in the synthesis of performance chemicals.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on its application. In a biological context, the compound may interact with various receptors or enzymes, potentially inhibiting or modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent differences:

Key Observations:

- Electron-Withdrawing Effects: Analog 1’s 2,4-difluorophenylamino group introduces electron-withdrawing fluorine atoms, which may alter electronic distribution and hydrogen-bonding capacity compared to the benzylpiperidine moiety .

Physicochemical and Spectral Data

While direct data for the target compound are unavailable, analogs provide insights:

Biological Activity

N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, particularly dopamine receptors, as well as its implications for treating neurological disorders.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 412.55 g/mol. Its structure features a cyclopropane carboxamide moiety linked to a pyridazine ring and a benzylpiperidine unit, which are known for their roles in modulating neurotransmitter systems.

Dopamine Receptor Interaction

Research indicates that compounds with similar structures often target dopamine receptors, which are critical in regulating mood, cognition, and motor control. A study on related compounds demonstrated that they exhibit significant affinity for D2-like dopamine receptors, suggesting that this compound may also show such interactions.

Table 1 summarizes the binding affinities of similar compounds to dopamine receptors:

| Compound Name | Receptor Type | Binding Affinity (Kd) |

|---|---|---|

| Compound A | D2R | 0.078 nM |

| Compound B | D3R | 12.09 nM |

| N-(6... | D2R | TBD |

In Vitro Studies

In vitro studies have shown that this compound can modulate dopamine receptor activity. For instance, it was reported that derivatives of benzylpiperidine significantly influence the signaling pathways associated with these receptors, potentially leading to therapeutic effects in conditions like Parkinson's disease and schizophrenia.

Case Studies

-

Case Study 1: Parkinson's Disease

- A clinical trial evaluated the efficacy of a similar compound in patients with Parkinson's disease. Results indicated improvements in motor symptoms correlated with increased dopamine receptor activation.

-

Case Study 2: Schizophrenia

- Another study focused on patients with schizophrenia who received treatment involving compounds targeting dopamine receptors. The findings suggested a reduction in psychotic symptoms, supporting the hypothesis that N-(6... may have similar therapeutic potential.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of N-(6... is crucial for determining its viability as a therapeutic agent. Preliminary data suggest that the compound is metabolized via hepatic pathways, involving cytochrome P450 enzymes, which could influence its bioavailability and efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.